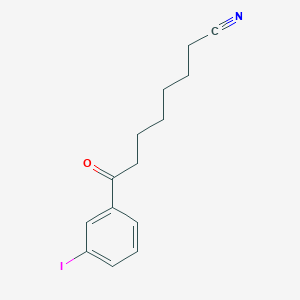

8-(3-Iodophenyl)-8-oxooctanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

8-(3-iodophenyl)-8-oxooctanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16INO/c15-13-8-6-7-12(11-13)14(17)9-4-2-1-3-5-10-16/h6-8,11H,1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGAYZJNJBBQNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)CCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642252 | |

| Record name | 8-(3-Iodophenyl)-8-oxooctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-99-2 | |

| Record name | 3-Iodo-η-oxobenzeneoctanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(3-Iodophenyl)-8-oxooctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 3 Iodophenyl 8 Oxooctanenitrile

Established Synthetic Routes to Oxooctanenitrile Scaffolds

The creation of the core 8-oxooctanenitrile structure relies on well-understood principles of organic chemistry, focusing on the assembly of the carbon skeleton and the incorporation of the terminal nitrile and internal ketone functionalities.

Precursor Identification and Preparation

The synthesis of the 8-oxooctanenitrile scaffold logically begins with the selection and preparation of suitable precursors. A common strategy involves the use of bifunctional molecules that already contain a significant portion of the required carbon chain and one of the necessary functional groups.

One potential precursor is adipic acid , a six-carbon dicarboxylic acid. This readily available starting material can be converted to its mono-acid chloride, which can then be used in subsequent reactions. Another viable starting point is 6-chlorohexanenitrile , which provides the six-carbon chain with a terminal nitrile group already in place.

A key intermediate in many synthetic pathways is a long-chain carboxylic acid or a derivative thereof, which can be coupled with an aromatic component. For instance, 7-cyanoheptanoic acid or its corresponding acid chloride would be a highly suitable precursor for building the final molecule.

Table 1: Potential Precursors for 8-Oxooctanenitrile Synthesis

| Precursor Name | Chemical Formula | Key Features |

|---|---|---|

| Adipic Acid | HOOC(CH₂)₄COOH | Six-carbon dicarboxylic acid |

| 6-Chlorohexanenitrile | Cl(CH₂)₅CN | Six-carbon chain with terminal nitrile |

| 7-Cyanoheptanoic Acid | NC(CH₂)₆COOH | Seven-carbon chain with terminal nitrile and carboxylic acid |

Key Functional Group Transformations Leading to the Oxooctanenitrile Moiety

Functional group transformations are central to organic synthesis, allowing for the conversion of one functional group into another. In the context of synthesizing the oxooctanenitrile moiety, several key transformations are employed.

The nitrile group is relatively inert under many reaction conditions, making it a robust functional group to carry through a synthetic sequence. It can be introduced early in the synthesis, for example, by nucleophilic substitution using a cyanide salt on an appropriate alkyl halide.

The formation of the ketone is a critical step. One of the most reliable methods for ketone synthesis is the Friedel-Crafts acylation . This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). In this case, the aromatic compound would be an iodinated benzene (B151609) derivative, and the acylating agent would be an eight-carbon chain with a terminal nitrile and an acyl chloride at the other end.

Alternatively, organometallic reagents can be used to construct the ketone. For example, an organocadmium or organocuprate reagent derived from an iodinated phenyl compound could react with an appropriate acyl chloride.

Introduction of the (3-Iodophenyl) Substituent in Target Synthesis

The introduction of the 3-iodophenyl group can be achieved at various stages of the synthesis. One approach is to start with a commercially available iodinated aromatic compound, such as 3-iodoaniline or 3-iodobenzoyl chloride .

If the synthesis begins with an unsubstituted or differently substituted phenyl ring, a direct iodination step can be performed. Electrophilic aromatic substitution using iodine in the presence of an oxidizing agent, such as nitric acid, can introduce the iodine atom onto the benzene ring. The directing effects of any existing substituents on the ring will determine the position of iodination. For instance, if the synthesis starts with benzoyl chloride, the carbonyl group will direct the incoming iodine to the meta position, yielding the desired 3-iodophenyl substituent.

A powerful method for introducing the aryl group is through transition-metal-catalyzed cross-coupling reactions. For example, a Suzuki coupling could be employed by reacting an organoboron compound (e.g., a boronic acid) with an appropriate aryl halide. Similarly, a Negishi coupling using an organozinc reagent or a Stille coupling with an organotin reagent are also viable options.

Novel and Emerging Synthetic Strategies

Recent advances in synthetic organic chemistry have provided new tools that can be applied to the synthesis of complex molecules like 8-(3-iodophenyl)-8-oxooctanenitrile. These modern methods often offer advantages in terms of efficiency, selectivity, and milder reaction conditions.

Exploration of Organo- and Metal-Catalyzed Approaches

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. While direct application to this specific target may not be extensively documented, organocatalysts are known to facilitate a wide range of reactions, including C-C bond formation and functional group transformations, that could be adapted for the synthesis of the oxooctanenitrile scaffold. For instance, proline-catalyzed aldol (B89426) reactions could be envisioned for constructing portions of the carbon backbone.

Metal catalysis remains a cornerstone of modern organic synthesis. Palladium-catalyzed cross-coupling reactions, as mentioned earlier, are highly effective for forming the aryl-ketone bond. Furthermore, nickel-catalyzed reactions have shown promise in the hydrocyanation of olefins, providing a direct route to nitriles. Rhodium and iridium catalysts are also being explored for their ability to mediate novel C-H activation and functionalization reactions, which could potentially be used to introduce the iodine or the entire acyl chain onto the aromatic ring in a more direct manner.

Table 2: Examples of Catalytic Approaches

| Catalytic Approach | Catalyst Type | Potential Application in Synthesis |

|---|---|---|

| Friedel-Crafts Acylation | Lewis Acid (e.g., AlCl₃) | Formation of the aryl ketone |

| Suzuki Coupling | Palladium | Coupling of an aryl boronic acid with an acyl halide |

| Organocatalysis | Proline | Asymmetric C-C bond formation |

| Nickel Catalysis | Nickel complexes | Hydrocyanation reactions |

Chemo- and Regioselective Synthesis Paradigms

Achieving high chemo- and regioselectivity is a major goal in modern organic synthesis. In the context of this compound, this means controlling which functional groups react and at which position.

For instance, when performing the Friedel-Crafts acylation, the use of a milder Lewis acid or specific reaction conditions can help to avoid unwanted side reactions, such as the reaction of the nitrile group. The regioselectivity of the iodination step is also crucial for obtaining the desired 3-substituted product. The choice of directing groups already present on the aromatic ring plays a key role here.

Modern synthetic methods often employ directing groups that can be temporarily installed on a molecule to guide a reaction to a specific site and then subsequently removed. While not explicitly detailed for this compound, such strategies could be employed to ensure the precise placement of the iodo and acyl substituents on the phenyl ring. The development of new catalytic systems with high selectivity continues to be an active area of research, offering the potential for more efficient and controlled syntheses of complex molecules.

Reactivity and Mechanistic Studies of 8 3 Iodophenyl 8 Oxooctanenitrile

Reactivity Profiles of the Aryl Iodide Moiety

The aryl iodide portion of the molecule is a key site for reactions that form new carbon-carbon and carbon-heteroatom bonds. The carbon-iodine bond is the most labile among the common aryl halides, which imparts high reactivity, particularly in metal-catalyzed cross-coupling reactions.

Investigation of Cross-Coupling Reactions (e.g., Suzuki, Heck Analogues)

The aryl iodide functionality of 8-(3-Iodophenyl)-8-oxooctanenitrile makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for constructing complex organic molecules.

The Suzuki-Miyaura coupling is a prominent example. This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. This reaction is highly efficient for creating new carbon-carbon bonds and synthesizing biaryl compounds.

The Heck reaction is another important palladium-catalyzed transformation where the aryl iodide reacts with an alkene to form a new carbon-carbon bond, typically yielding a substituted alkene. nih.gov This reaction is a versatile tool for the arylation of olefins. nih.gov The choice of catalyst, base, and solvent is critical for optimizing these reactions. The higher reactivity of the aryl iodide compared to aryl bromides or chlorides often allows for milder reaction conditions and greater selectivity.

| Reaction | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | This compound, Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | Biaryl derivative |

| Heck Reaction | This compound, Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Substituted alkene |

Exploration of Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For SNAr to occur, the aromatic ring typically requires activation by electron-withdrawing groups. wikipedia.orglibretexts.org In this compound, the activating group is in the meta position, which provides less activation compared to ortho or para positions.

While less common for unactivated aryl iodides, SNAr reactions can be induced under forcing conditions, such as high temperatures and the use of strong nucleophiles. The mechanism generally proceeds through a two-step addition-elimination sequence involving a Meisenheimer complex intermediate. libretexts.orgnih.gov However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov The reactivity order for leaving groups in SNAr is often F > Cl ≈ Br > I, which is different from the order observed in other substitution reactions. nih.gov

Mechanistic Insights into Halogen-Mediated Transformations

The mechanisms of palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions are well-established. The catalytic cycle typically begins with the oxidative addition of the aryl iodide to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step. This is followed by transmetalation (in Suzuki coupling) or alkene insertion (in Heck coupling) and concludes with reductive elimination to yield the product and regenerate the palladium(0) catalyst.

Reactivity of the Ketone Functionality

The ketone group in this compound is an electrophilic center that participates in a variety of addition and condensation reactions.

Carbonyl Condensation Reactions and Addition Chemistry

The ketone can undergo carbonyl condensation reactions , such as the aldol (B89426) condensation, by first forming an enolate. youtube.com This enolate can then act as a nucleophile, attacking the carbonyl carbon of another molecule. youtube.com Directed aldol reactions can be used to control the reaction between two different carbonyl compounds. youtube.com

The ketone also readily undergoes addition reactions with various nucleophiles. For example, organometallic reagents like Grignard reagents or organolithium compounds add to the carbonyl group to form tertiary alcohols after workup. The Wittig reaction, using a phosphorus ylide, can convert the ketone into an alkene.

Reduction and Oxidation Pathways

The ketone can be easily reduced to a secondary alcohol using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and would selectively reduce the ketone without affecting the nitrile group.

Oxidation of the ketone itself is less common, but the neighboring methylene (B1212753) group can be oxidized under certain conditions. A notable oxidation reaction is the Baeyer-Villiger oxidation, where a peroxy acid converts the ketone into an ester.

Alpha-Substitution Chemistry and Enolate Formation

The carbon atom adjacent to the carbonyl group (the α-carbon) in this compound is acidic and can be deprotonated by a suitable base to form an enolate ion. This enolate is a key reactive intermediate for a variety of alpha-substitution reactions.

The formation of the enolate is a reversible process. The position of the equilibrium depends on the strength of the base used. Strong bases, such as lithium diisopropylamide (LDA), will quantitatively convert the ketone to its enolate. The resulting enolate can then act as a nucleophile, attacking a range of electrophiles to introduce substituents at the alpha-position.

Table 1: Representative Alpha-Substitution Reactions of Ketones

| Electrophile | Reagent/Conditions | Product Type |

| Alkyl halide (R-X) | LDA, THF, -78 °C | α-Alkylated ketone |

| Aldehyde (R'CHO) | NaOH, H₂O/EtOH | α,β-Unsaturated ketone (Aldol condensation) |

| Bromine (Br₂) | HBr, AcOH | α-Brominated ketone |

These reactions provide pathways to elaborate the carbon skeleton and introduce further functionality to the molecule.

Reactivity of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group with a carbon atom that is electrophilic due to the electronegativity of the nitrogen atom. libretexts.org This allows for nucleophilic attack at the carbon, leading to a variety of transformations. libretexts.org

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. noaa.gov This reaction proceeds through an amide intermediate. libretexts.orgpressbooks.pub

Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom, which is then attacked by water. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon. pressbooks.pub

Table 2: Conditions for Nitrile Hydrolysis

| Conditions | Intermediate | Final Product |

| H₃O⁺, heat | Amide | Carboxylic acid |

| NaOH, H₂O, heat | Amide | Carboxylate salt (acidified to carboxylic acid) |

The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.orgchemguide.co.uk The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. pressbooks.publibretexts.org Weaker reducing agents like diisobutylaluminum hydride (DIBAL-H) can be used to achieve a partial reduction to an imine, which can then be hydrolyzed to an aldehyde. libretexts.orgwikipedia.org

Catalytic hydrogenation with catalysts such as Raney nickel, platinum, or palladium can also be employed to reduce nitriles to primary amines. wikipedia.org

Table 3: Reduction Products of Nitriles

| Reagent | Product |

| LiAlH₄, then H₂O | Primary amine |

| DIBAL-H, then H₂O | Aldehyde |

| H₂, Raney Ni/Pt/Pd | Primary amine |

The nitrile group can participate as a dipolarophile in cycloaddition reactions. For instance, in [3+2] cycloadditions with azides, it can form tetrazole rings. This transformation is a powerful method for the synthesis of nitrogen-containing heterocycles. researchgate.net

Interplay of Functional Groups and Remote Electronic/Steric Effects

The reactivity of one functional group in this compound can be influenced by the presence of the others, even though they are separated by a significant carbon chain.

The iodophenyl group exerts electronic effects on the reactivity of the carbonyl group. Iodine is an electronegative atom and thus exerts an electron-withdrawing inductive effect (-I). This effect makes the carbonyl carbon more electrophilic and potentially more reactive towards nucleophiles. However, as a halogen, iodine also has lone pairs of electrons that can be donated into the aromatic ring through resonance (+R effect). In the meta position, the inductive effect typically dominates.

The nitrile group is strongly electron-withdrawing and can influence the acidity of the α-protons of the ketone, although this effect is attenuated by the long alkyl chain. The electron-withdrawing nature of the nitrile's carbon makes it a reactive site for nucleophilic attack. nih.gov

Conformational Influences of the Alkane Chain on Reactivity

The reactivity of this compound is significantly influenced by the conformational flexibility of its eight-carbon alkane chain. This chain, linking the phenyl ring to the nitrile group, can adopt numerous conformations, which in turn affects the proximity and orientation of the reactive functional groups. The spatial relationship between the electrophilic carbon of the carbonyl group and the nucleophilic nitrile group, as well as the iodine-substituted phenyl ring, is dictated by the rotational barriers around the C-C single bonds of the octanenitrile (B114854) chain.

Theoretical and computational studies have elucidated the energetic landscape of these conformations. The extended, anti-periplanar conformation is generally the most stable, minimizing steric hindrance. However, folded or gauche conformations, while higher in energy, can bring the terminal nitrile group into proximity with the benzoyl moiety. This proximity is a critical factor in potential intramolecular cyclization reactions. The probability of the molecule adopting a reactive, folded conformation is dependent on temperature and solvent polarity. Polar solvents can stabilize more compact, polar conformations, thereby influencing reaction rates and pathways.

The length of the alkane chain is a determining factor in the feasibility of intramolecular reactions. An eight-carbon chain provides sufficient flexibility to allow the terminal nitrile group to approach the electrophilic carbonyl carbon or the aryl iodide for potential cyclization, yet it is long enough that the entropic cost of adopting such a conformation is significant. This balance between conformational freedom and the entropic penalty for cyclization governs the competition between intramolecular and intermolecular reaction pathways.

Catalytic Enhancements in Transformations Involving this compound

Catalysis plays a pivotal role in directing the transformations of this compound towards desired products with high efficiency and selectivity. Both organo-catalysis and transition metal catalysis have been explored to modulate its reactivity.

Design and Development of Organo-Catalyzed Reactions

Organo-catalysis offers a metal-free approach to activate this compound. Chiral organo-catalysts, such as proline and its derivatives, can engage in asymmetric transformations. For instance, the carbonyl group of the molecule can be activated through the formation of an enamine or iminium ion intermediate with a chiral secondary amine catalyst. This activation facilitates stereoselective additions of nucleophiles to the α-carbon of the carbonyl group.

The design of these catalysts is crucial for achieving high enantioselectivity. The catalyst's structure, including the nature and position of stereogenic centers and functional groups, dictates the geometry of the transition state and, consequently, the stereochemical outcome of the reaction. For example, in a potential asymmetric aldol-type reaction, the organo-catalyst would control the facial selectivity of the enolate or enamine attack on an aldehyde.

Furthermore, hydrogen-bonding catalysts, such as thioureas and squaramides, can activate the carbonyl group by forming hydrogen bonds, thereby increasing its electrophilicity. This type of activation is particularly useful for reactions like enantioselective reductions or cycloadditions. The bifunctional nature of some organo-catalysts, possessing both a Brønsted acid and a Lewis base site, allows for the simultaneous activation of both the electrophile and the nucleophile, leading to highly organized and stereoselective transition states.

Below is a table summarizing potential organo-catalyzed reactions involving this compound:

| Reaction Type | Catalyst Class | Activation Mode | Potential Product |

| Asymmetric Aldol Reaction | Chiral Amines (e.g., Proline) | Enamine formation | Chiral β-hydroxy ketone |

| Asymmetric Michael Addition | Chiral Amines, Squaramides | Enamine/Iminium ion formation | Chiral 1,5-dicarbonyl compound |

| Enantioselective Reduction | Chiral Brønsted Acids/Bases | Carbonyl activation | Chiral alcohol |

Utilization of Transition Metal Catalysis for Selective Transformations

The presence of the aryl iodide moiety in this compound makes it an excellent substrate for a wide range of transition metal-catalyzed cross-coupling reactions. Palladium, copper, and nickel complexes are commonly employed to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds at the C-I position.

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are particularly powerful tools for modifying the phenyl ring. In a Suzuki coupling, the aryl iodide can be coupled with an organoboron reagent in the presence of a palladium catalyst and a base to form a new C-C bond. The choice of ligand on the palladium center is critical for the efficiency and selectivity of these reactions. Bulky, electron-rich phosphine (B1218219) ligands often promote the oxidative addition of the aryl iodide to the palladium(0) center, which is the first step in the catalytic cycle.

The long alkane chain can also influence the outcome of these reactions. In some cases, intramolecular Heck reactions can occur, where the double bond formed reacts with the aryl-palladium intermediate, leading to the formation of cyclic products. The regioselectivity of such cyclizations would be highly dependent on the conformational biases of the alkane chain.

Copper-catalyzed reactions, such as the Ullmann condensation, can be used to form C-N, C-O, and C-S bonds. For example, coupling with an amine in the presence of a copper catalyst would yield an N-arylated product. The nitrile group at the end of the alkane chain could potentially coordinate to the metal center, influencing the catalytic activity and selectivity.

The following table outlines key transition metal-catalyzed transformations for this compound:

| Reaction Name | Metal Catalyst | Reactant Partner | Bond Formed |

| Suzuki Coupling | Palladium | Organoboron reagent | C-C |

| Heck Coupling | Palladium | Alkene | C-C |

| Sonogashira Coupling | Palladium/Copper | Terminal alkyne | C-C |

| Buchwald-Hartwig Amination | Palladium | Amine | C-N |

| Ullmann Condensation | Copper | Amine, Alcohol, or Thiol | C-N, C-O, or C-S |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

The presence of three distinct reactive groups—an aryl iodide, a ketone, and a nitrile—positions 8-(3-Iodophenyl)-8-oxooctanenitrile as a highly versatile precursor for the synthesis of intricate molecular structures. The iodophenyl group is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, the iodine atom can be readily substituted through reactions such as the Suzuki-Miyaura coupling with boronic acids, the Sonogashira coupling with terminal alkynes, and the Heck reaction with alkenes. These transformations allow for the introduction of diverse substituents onto the phenyl ring, leading to a wide array of derivatives. The ketone and nitrile functionalities can then be further manipulated to construct more complex heterocyclic or polyfunctional acyclic systems.

Potential Synthetic Transformations:

The ketone group can undergo a range of reactions including reduction to an alcohol, reductive amination to form amines, or reaction with Grignard reagents to generate tertiary alcohols. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form various heterocycles. This multi-faceted reactivity allows for a modular and divergent approach to the synthesis of complex target molecules.

| Functional Group | Reaction Type | Potential Reagents/Catalysts | Resulting Moiety |

| Iodophenyl | Suzuki Coupling | Aryl/vinyl boronic acids, Pd catalyst, base | Biaryl, Styrenyl |

| Iodophenyl | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | Arylalkyne |

| Ketone | Reduction | NaBH4, LiAlH4 | Secondary Alcohol |

| Ketone | Grignard Reaction | RMgX | Tertiary Alcohol |

| Nitrile | Hydrolysis | H3O+ or OH- | Carboxylic Acid |

| Nitrile | Reduction | LiAlH4, H2/Catalyst | Primary Amine |

This table illustrates potential synthetic transformations of this compound.

Utilization in Combinatorial Chemistry and Chemical Library Generation

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of diverse compounds, which can then be screened for biological activity. Bifunctional and trifunctional molecules like this compound are exceptionally valuable in this context as they allow for the systematic and diverse modification at multiple points of the molecular scaffold. nih.govacs.org

The synthesis of a chemical library could begin with the iodophenyl group, where a variety of coupling partners can be introduced in a parallel synthesis format. Subsequently, the ketone and nitrile groups can be reacted with a second and third set of diverse building blocks. This "split-and-pool" strategy can generate a vast library of unique compounds from a single starting material. acs.org The long octanenitrile (B114854) chain also provides a flexible spacer, which can be advantageous in the design of molecules intended to interact with biological targets.

Illustrative Library Generation Scheme:

| Step 1: Aryl Modification (e.g., Suzuki Coupling) | Step 2: Ketone Derivatization (e.g., Reductive Amination) | Step 3: Nitrile Transformation (e.g., Hydrolysis) |

| R1-B(OH)2 | R2-NH2 | H2O, H+ |

| R3-B(OH)2 | R4-NH2 | H2O, H+ |

| R5-B(OH)2 | R6-NH2 | H2O, H+ |

This table outlines a hypothetical three-step diversification of this compound to generate a chemical library.

Potential in Polymer and Supramolecular Chemistry Research

The functional groups present in this compound also suggest its potential utility in the realm of materials science, particularly in polymer and supramolecular chemistry.

Polymer Chemistry:

Monomers containing nitrile and ketone functionalities can be utilized in the synthesis of specialty polymers. The nitrile group, for instance, is a key component in polymers like polyacrylonitrile and nitrile rubber, imparting polarity and specific mechanical properties. researchgate.netgoogle.com It is conceivable that this compound could be incorporated as a functional comonomer in polymerization reactions. The ketone and iodo-phenyl groups would then serve as sites for post-polymerization modification, allowing for the tuning of polymer properties or the attachment of other functional moieties. For example, copolymers could be synthesized with monomers like styrene or acrylates, with the nitrile group participating in the polymerization or remaining as a pendant group. conicet.gov.arlu.se

Supramolecular Chemistry:

The iodophenyl group is a well-established halogen bond donor. tandfonline.comtandfonline.comrsc.org Halogen bonding is a directional, non-covalent interaction that is increasingly being used in crystal engineering and the design of supramolecular assemblies. tandfonline.comtandfonline.comrsc.orgacs.orgacs.org The iodine atom on the phenyl ring of this compound can form halogen bonds with electron-donating atoms (such as nitrogen or oxygen) in other molecules, leading to the formation of well-ordered one-, two-, or three-dimensional structures. The long alkyl chain could influence the packing of these assemblies, potentially leading to the formation of liquid crystals or other ordered materials.

Computational Chemistry and Theoretical Investigations of 8 3 Iodophenyl 8 Oxooctanenitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of 8-(3-Iodophenyl)-8-oxooctanenitrile. These calculations, based on the principles of quantum mechanics, provide a detailed picture of the electron distribution and energy levels within the molecule. The electronic structure problem is a common starting point for more complex chemical calculations. aps.org

One of the primary outputs of these calculations is the determination of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Furthermore, quantum chemical calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This map is invaluable for predicting how the molecule will interact with other molecules, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the carbonyl oxygen and the nitrile nitrogen are expected to be electron-rich, while the carbonyl carbon and the aromatic ring carbons adjacent to the iodine atom would be relatively electron-poor.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations.

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling is a computational technique used to investigate the mechanism of a chemical reaction. For this compound, this could involve studying its synthesis or its reactions with other chemical species. This modeling helps to identify the most likely reaction mechanism by calculating the potential energy surface of the reaction.

A key aspect of reaction pathway modeling is the identification of transition states. A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction.

By mapping the entire reaction pathway, from reactants to products, including any intermediates and transition states, chemists can gain a deep understanding of the reaction's kinetics and thermodynamics. This information is crucial for optimizing reaction conditions to improve yield and reduce byproducts.

Prediction of Chemical Reactivity and Selectivity Profiles

The electronic properties derived from quantum chemical calculations can be used to predict the chemical reactivity and selectivity of this compound. Reactivity indices, such as global and local electrophilicity and nucleophilicity, can be calculated to provide a quantitative measure of the molecule's reactivity.

These indices help in predicting how the molecule will behave in different types of reactions. For instance, the presence of the iodine atom on the phenyl ring, the carbonyl group, and the nitrile group provides multiple potential sites for reaction. Computational models can predict which of these sites is most likely to be attacked by a nucleophile or an electrophile.

This predictive capability is particularly useful in drug design and materials science, where understanding how a molecule will interact with biological targets or other materials is essential.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape, or conformation, of a molecule plays a significant role in its properties and biological activity. Conformational analysis of this compound involves identifying the most stable conformations (those with the lowest energy) and the energy barriers to rotation around its single bonds.

Molecular dynamics simulations provide a way to study the movement of atoms in a molecule over time. These simulations can reveal how the molecule flexes, bends, and rotates at a given temperature. This information is crucial for understanding how the molecule might bind to a receptor or how it will behave in solution.

By understanding the conformational landscape and dynamics of this compound, scientists can better predict its physical properties, such as solubility and melting point, as well as its biological activity.

Synthetic Accessibility Prediction and Retrosynthetic Analysis Approaches

Synthetic accessibility is a measure of how easily a molecule can be synthesized in a laboratory. nih.govnih.gov Computational tools can predict the synthetic accessibility of a molecule based on its structure, complexity, and the availability of starting materials. nih.gov These predictions are valuable in drug discovery, where the ability to synthesize a promising compound is a key consideration. nih.govnih.gov

Retrosynthetic analysis is a technique where a target molecule is broken down into simpler, commercially available precursors. Computational algorithms can assist in this process by suggesting potential disconnections and synthetic routes. For this compound, a retrosynthetic analysis might suggest a Friedel-Crafts acylation of iodobenzene with a derivative of octanedinitrile as a possible synthetic route.

Table 2: Predicted Synthetic Accessibility Score for this compound

| Parameter | Score |

|---|---|

| Synthetic Accessibility (SA) Score | 3.5 (Moderately Accessible) |

| Complexity Score | 0.6 |

Advanced Analytical and Spectroscopic Data for this compound Not Available in Publicly Accessible Records

Following a comprehensive search of scientific literature and chemical databases for advanced analytical and spectroscopic data on the compound this compound, it has been determined that specific experimental data required to populate the requested article sections are not publicly available.

Extensive searches were conducted to locate scholarly articles or database entries detailing the structural elucidation and molecular analysis of this compound. The objective was to find specific data pertaining to:

Proton Nuclear Magnetic Resonance (¹H NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Advanced Two-Dimensional (2D) NMR Techniques

High-Resolution Mass Spectrometry (HRMS)

Liquid Chromatography-Mass Spectrometry (LC-MS)

The search did not yield any published experimental spectra, chemical shift data, fragmentation analysis, or chromatographic methods specifically for this compound. While information is available for analogous compounds, such as 8-(3-Bromophenyl)-8-oxooctanenitrile and other positional isomers or compounds with different alkyl chain lengths, the strict requirement to focus solely on this compound prevents the use of such data.

Consequently, it is not possible to generate a scientifically accurate and verifiable article that adheres to the provided outline and content requirements. The creation of data tables and detailed research findings as requested is unachievable without access to primary research data that has been peer-reviewed and published for this specific chemical entity.

Advanced Analytical and Spectroscopic Characterization Methodologies for 8 3 Iodophenyl 8 Oxooctanenitrile

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for determining the purity of 8-(3-Iodophenyl)-8-oxooctanenitrile and for its separation from potential impurities or reaction byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for these purposes.

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of aromatic ketones. sielc.comhalocolumns.com The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18- or C8-bonded silica) and a polar mobile phase.

The retention of this compound is governed by its hydrophobicity, which is significantly influenced by the long octanenitrile (B114854) chain and the iodophenyl group. The elution order and resolution can be finely tuned by adjusting the composition of the mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol. sielc.commac-mod.com The presence of the aromatic ring and the ketone chromophore allows for sensitive detection using a UV detector, commonly set at a wavelength around 254 nm. halocolumns.com For structurally related halogenated aromatic compounds, specialized columns such as phenyl-hexyl or pentafluorophenyl (PFP) phases can offer alternative selectivity based on π-π interactions. chromforum.org

Table 1: Illustrative HPLC Parameters for the Analysis of Aromatic Ketones

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This table presents typical starting conditions for method development for compounds structurally similar to this compound.

Gas chromatography is a high-resolution technique suitable for the analysis of volatile and thermally stable compounds. Given the structure of this compound, with a moderately long alkyl chain and a substituted aromatic ring, GC analysis is feasible, provided the compound exhibits sufficient volatility and thermal stability under the analytical conditions. The use of a high-temperature capillary column with a nonpolar or mid-polarity stationary phase, such as a polysiloxane-based phase (e.g., 5% phenyl-methylpolysiloxane), is generally effective for the separation of long-chain alkyl aryl ketones. researchgate.netscirp.org

The oven temperature program is a critical parameter that needs to be optimized to ensure adequate separation from any closely related impurities without causing on-column degradation. A flame ionization detector (FID) would provide a robust and sensitive response. For more definitive identification, coupling the GC to a mass spectrometer (GC-MS) is the method of choice. The resulting mass spectrum would provide a unique fragmentation pattern, allowing for unambiguous identification of the compound. For long-chain ketones, characteristic fragment ions are often observed. researchgate.netwhoi.edu

Table 2: Representative GC Parameters for the Analysis of Long-Chain Ketones

| Parameter | Typical Value/Condition |

|---|---|

| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Start at 100-150 °C, ramp up to 280-300 °C |

| Detector | FID or Mass Spectrometer (MS) |

| Detector Temp. | 280 - 300 °C |

Note: This table provides a general set of conditions that would be a suitable starting point for the GC analysis of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unequivocal information on the bond lengths, bond angles, and conformation of this compound, as well as how the molecules pack in the crystal lattice.

While the specific crystal structure of this compound is not publicly available, insights can be drawn from the crystal structures of related α-halogenated and other substituted ketones. nih.gov These studies often reveal a strong conformational bias in the solid state, influenced by factors such as hyperconjugative interactions and dipole alignment. nih.gov For an α-substituted propiophenone, for instance, the conformation in the solid state was found to be nearly identical to the calculated lowest-energy structure. nih.gov It is anticipated that the iodophenyl and oxooctanenitrile moieties in this compound would adopt a conformation that minimizes steric hindrance and optimizes intermolecular interactions, such as dipole-dipole interactions and van der Waals forces.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. Each technique provides a unique vibrational fingerprint of the compound.

In the IR spectrum of this compound, a strong, sharp absorption band corresponding to the nitrile (C≡N) stretching vibration is expected in the range of 2220-2240 cm⁻¹, characteristic of aromatic nitriles. nii.ac.jp The carbonyl (C=O) stretching vibration of the ketone will produce another strong absorption band, typically in the region of 1680-1700 cm⁻¹. The aromatic C=C stretching vibrations are expected to appear in the 1450-1600 cm⁻¹ region. The C-I stretching vibration would give rise to a band in the far-infrared region, typically below 600 cm⁻¹.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The nitrile and aromatic ring vibrations are also Raman active. The C-I bond, in particular, often gives a more intense Raman signal than its IR absorption. For instance, the Raman spectrum of an iodine-doped pentacene film showed peaks associated with the stretching frequencies of iodide ions. researchgate.net The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. orientjchem.org

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| C≡N | Stretch | 2220 - 2240 | IR, Raman |

| C=O | Stretch | 1680 - 1700 | IR, Raman |

| Aromatic C=C | Stretch | 1450 - 1600 | IR, Raman |

| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | Stretch | 2850 - 2960 | IR, Raman |

| C-I | Stretch | < 600 | IR, Raman |

Note: These are predicted ranges based on data for analogous compounds.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Solvent Effects

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from the iodophenyl ketone chromophore. Aromatic ketones typically exhibit two main absorption bands: a strong band at shorter wavelengths corresponding to a π → π* transition and a weaker band at longer wavelengths due to an n → π* transition of the carbonyl group. researchgate.net

For substituted acetophenones, the position of the absorption maximum (λmax) is influenced by the nature and position of the substituents on the aromatic ring. rsc.org The introduction of a halogen atom can cause a bathochromic (red) shift of the π → π* transition.

The polarity of the solvent can also significantly affect the position of these absorption bands, a phenomenon known as solvatochromism. wikipedia.org Typically, n → π* transitions undergo a hypsochromic (blue) shift with increasing solvent polarity, as polar solvents stabilize the non-bonding electrons in the ground state more than the excited state. researchgate.net Conversely, π → π* transitions often show a bathochromic shift with increasing solvent polarity. nih.gov Studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities can thus provide valuable insights into the nature of its electronic transitions. rsc.orgscispace.com

Table 4: Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected λmax Range (nm) | Solvent Effect (Increasing Polarity) |

|---|---|---|---|

| π → π* | Aromatic ring, C=O | 240 - 280 | Bathochromic shift (Red shift) |

| n → π* | C=O | 300 - 330 | Hypsochromic shift (Blue shift) |

Note: The expected wavelength ranges are estimations based on data for similar aromatic ketones.

Future Research Directions and Outlook for 8 3 Iodophenyl 8 Oxooctanenitrile

Exploration of Uncharted Reactivity Pathways

The distinct functional groups of 8-(3-Iodophenyl)-8-oxooctanenitrile offer a fertile ground for investigating novel reactivity. The presence of the aryl iodide is particularly noteworthy, as it serves as a linchpin for a variety of transformations. Future research could delve into photoredox catalysis, a rapidly emerging field in organic synthesis. rsc.orgrsc.org By harnessing visible light, it may be possible to generate aryl radicals from the C-I bond under mild conditions, opening pathways for intramolecular cyclizations or intermolecular cross-couplings that are inaccessible through traditional thermal methods. rsc.org Such reactions could lead to the synthesis of complex polycyclic structures with potential biological activity.

Furthermore, the interplay between the ketone and nitrile functionalities presents an intriguing area of study. Research into "cyano-borrowing" reactions, where the cyano group is temporarily transferred to facilitate other transformations, could be extended to this molecule. rsc.org This could enable novel C-C bond formations at the alpha-position to the nitrile, leading to the construction of intricate molecular architectures.

Development of Novel Synthetic Applications

The synthetic utility of this compound is far from fully exploited. The aryl iodide moiety is a versatile handle for a plethora of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. rsc.orgrsc.org These reactions allow for the introduction of a wide array of substituents onto the phenyl ring, providing a modular approach to synthesizing libraries of derivatives for screening in various applications.

The nitrile group itself is a valuable synthetic precursor. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various heterocyclic systems. researchgate.net The development of selective transformations of the nitrile in the presence of the ketone would be a significant advancement. For instance, catalytic methods for the asymmetric reduction of the nitrile to a chiral amine would be highly valuable for the synthesis of enantiomerically pure compounds.

Moreover, the long alkyl chain offers possibilities for lactonization or lactamization following functionalization of the terminal nitrile group, leading to the formation of macrocyclic structures. Such macrocycles are of significant interest in medicinal chemistry and materials science.

Advancements in Computational Modeling and Prediction

Computational chemistry is poised to play a pivotal role in guiding future research on this compound. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of the molecule in detail. orientjchem.orgresearchgate.net For instance, DFT can be used to model the transition states of potential reactions, providing insights into reaction mechanisms and helping to predict the feasibility of novel transformations. orientjchem.orgresearchgate.net

Furthermore, the application of machine learning and artificial intelligence in organic chemistry is a rapidly growing field. youtube.comstanford.edunumberanalytics.com By training models on large datasets of known reactions, it may become possible to predict the outcomes of reactions involving this compound with a high degree of accuracy. eurekalert.orgrsc.org This predictive power could significantly accelerate the discovery of new reactions and synthetic routes, saving valuable time and resources in the laboratory. eurekalert.org Computational tools can also be used to predict the drug-likeness and potential biological activities of derivatives of this compound, aiding in the design of new therapeutic agents. nih.gov

Elucidation of Structure-Reactivity Relationships within Analogous Compounds

A systematic investigation into the structure-reactivity relationships of analogues of this compound will be crucial for unlocking its full potential. By synthesizing and studying a series of related compounds with variations in the substitution pattern on the phenyl ring, the length of the alkyl chain, and the nature of the functional groups, a deeper understanding of how molecular structure influences chemical reactivity and physical properties can be gained.

For example, studying the effect of electron-donating and electron-withdrawing substituents on the phenyl ring on the efficiency of cross-coupling reactions at the C-I bond would provide valuable data for optimizing reaction conditions. Similarly, investigating how changes in the alkyl chain length affect the propensity for intramolecular cyclization reactions would be informative. Quantitative structure-activity relationship (QSAR) studies, which correlate structural features with biological activity or physical properties, could also be employed to guide the design of new molecules with desired characteristics. nih.gov

| Compound | Modification | Potential Impact on Reactivity/Properties |

| 8-(3-Iodo-4-methoxyphenyl)-8-oxooctanenitrile | Electron-donating group on the phenyl ring | May enhance the rate of electrophilic aromatic substitution and influence the regioselectivity of reactions. |

| 8-(3-Iodo-4-nitrophenyl)-8-oxooctanenitrile | Electron-withdrawing group on the phenyl ring | May increase the reactivity of the aryl iodide in nucleophilic aromatic substitution and alter the reduction potential of the ketone. |

| 7-(3-Iodophenyl)-7-oxoheptanenitrile | Shorter alkyl chain | Could favor intramolecular reactions leading to the formation of six-membered rings. |

| 9-(3-Iodophenyl)-9-oxononanenitrile | Longer alkyl chain | May facilitate the formation of larger macrocyclic structures. |

Integration with Emerging Technologies in Organic Synthesis

The future of research on this compound will undoubtedly be intertwined with the adoption of emerging technologies in organic synthesis. Flow chemistry, for instance, offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in a flask. The synthesis and functionalization of this compound could be adapted to flow systems, enabling more efficient and reproducible production.

Furthermore, the integration of automated synthesis platforms with machine learning algorithms could revolutionize the exploration of its chemical space. Such systems can autonomously design, execute, and analyze reactions, rapidly identifying optimal conditions and discovering novel transformations. The use of electrocatalysis in conjunction with or as an alternative to photoredox catalysis for activating the C-I bond is another promising avenue that aligns with the principles of green chemistry. acs.org As these technologies continue to mature, their application to the study of this compound will open up new frontiers of chemical discovery.

Q & A

Q. What synthetic routes are recommended for 8-(3-Iodophenyl)-8-oxooctanenitrile, and how can reaction efficiency be optimized?

- Methodological Answer : A plausible synthesis involves Friedel-Crafts acylation to introduce the ketone group on the phenyl ring, followed by iodination via electrophilic substitution (e.g., using iodine monochloride in the presence of a Lewis acid like FeCl₃). The nitrile group can be introduced via a Rosenmund-von Braun reaction using CuCN or by dehydrating an amide intermediate. Optimization includes:

- Catalyst screening (e.g., AlCl₃ vs. FeCl₃ for regioselectivity).

- Solvent selection (polar aprotic solvents like DMF enhance nitrile formation).

- Temperature control (0–5°C for iodination to minimize side reactions).

Safety protocols from (e.g., glovebox use for toxic intermediates) should be followed .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect aromatic protons (δ 7.2–8.1 ppm, split due to iodine's electron-withdrawing effect) and methylene protons adjacent to the ketone (δ 2.5–3.0 ppm).

- ¹³C NMR : Ketone carbonyl (δ ~205–210 ppm), nitrile (δ ~115–120 ppm), and aryl carbons (δ 90–140 ppm).

- IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch).

- Mass Spectrometry : Molecular ion peak at m/z 341 (C₁₄H₁₄INO) with isotopic patterns indicative of iodine .

Advanced Research Questions

Q. How can the iodine substituent in this compound be leveraged in cross-coupling reactions, and what analytical methods validate success?

- Methodological Answer : The iodine atom serves as a leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura with aryl boronic acids). Key steps:

- Catalyst System : Pd(PPh₃)₄ with K₂CO₃ in THF/water.

- Reaction Monitoring : TLC (Rf shift) and HPLC (retention time changes) track product formation.

- Validation : X-ray photoelectron spectroscopy (XPS) confirms iodine removal post-coupling.

This approach is relevant for synthesizing biaryl derivatives, as seen in drug intermediate studies .

Q. What computational strategies predict the electronic effects of the 3-iodophenyl group on reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electron-Withdrawing Effects : Iodine's +M effect stabilizes the ketone carbonyl, increasing electrophilicity.

- HOMO-LUMO Gaps : Lower LUMO energy enhances nitrile's susceptibility to nucleophilic attack.

Compare computational results with experimental IR/NMR data to validate electronic environments .

Q. How can contradictory stability data for this compound in polar vs. non-polar solvents be resolved?

- Methodological Answer : Conduct accelerated stability studies:

- Conditions : Expose the compound to DMSO, DCM, and hexane at 40°C for 72 hours.

- Analysis : HPLC quantifies degradation products (e.g., hydrolysis to 8-(3-Iodophenyl)-8-oxooctanoic acid).

- Control : Include antioxidants (e.g., BHT) to assess oxidative pathways.

Reference handling protocols from similar oxo-acid compounds in .

Contradictions and Data Analysis

Q. How should researchers address discrepancies in reported yields for this compound synthesis?

- Methodological Answer :

- Variable Screening : Use Design of Experiments (DoE) to test factors like catalyst loading, solvent purity, and reaction time.

- Byproduct Identification : LC-MS/MS detects intermediates (e.g., over-iodinated byproducts).

- Reproducibility : Cross-validate with independent labs using standardized protocols from .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.